

Structural Elucidation of N-Ethyl Morpholines: A Comparative C NMR Shift Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(3-Ethylmorpholin-4-yl)ethan-1-amine

CAS No.: 1153547-07-9

Cat. No.: B2658868

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Introduction: The Morpholine Challenge

In drug discovery, the N-ethylmorpholine moiety is a ubiquitous pharmacophore, acting as a solubility enhancer and a hydrogen-bond acceptor. However, for the analytical chemist, it presents a specific challenge: the ethyl group's

C NMR signals are highly sensitive to the electronic state of the nitrogen atom.

Distinguishing between a free base, a protonated salt (e.g., HCl), a quaternary ammonium species, or an N-oxide solely by carbon shifts requires a nuanced understanding of electronic deshielding and steric compression. This guide moves beyond static spectral libraries, offering a dynamic framework for interpreting these shifts in real-world samples.

The Baseline: N-Ethylmorpholine (Free Base)

To interpret deviations, we must first establish the ground truth. In a non-polar solvent like CDCl

, the nitrogen lone pair is active, shielding the adjacent carbons relative to their cationic counterparts.

Typical C NMR Shifts (CDCl₃)

Position	Carbon Label	Chemical Shift (, ppm)	Multiplicity (DEPT)
Ethyl Methyl	-CH ₃	11.5 – 12.0	CH
Ethyl Methylene	-CH ₂ -	52.0 – 52.5	CH
Ring N-Methylene	C3 / C5	53.5 – 54.0	CH
Ring O-Methylene	C2 / C6	66.5 – 67.0	CH

Key Diagnostic Feature: In the free base, the ethyl methylene (

-CH₂-

) and the ring N-methylene (C3/C5) often overlap or appear very close (~52–54 ppm). This clustering is the first sign of a neutral nitrogen species.

Comparative Analysis: The Effect of N-Derivatization

When the morpholine nitrogen participates in bonding (protonation, alkylation, or oxidation), the lone pair is converted into a bonding pair, creating a formal positive charge or a strong dipole. This triggers predictable deshielding effects.

A. Protonation (Salt Formation)

Upon adding an acid (e.g., HCl, TFA), the nitrogen becomes quaternary ammonium ().

- Mechanism: The positive charge exerts a strong inductive effect (-I), pulling electron density away from adjacent carbons.

- Shift Trend:
 - -CH
(Ethyl): Shifts downfield by +5 to +8 ppm (typically 57–60 ppm).
 - -CH
(Ethyl): Minimal change, often slight shielding due to steric packing, but generally remains ~9–11 ppm.
 - Ring C3/C5: Shifts downfield significantly.

B. Quaternization (N-Alkylation)

Formation of a permanent quaternary salt (e.g., N,N-diethylmorpholinium iodide).

- Mechanism: Similar to protonation, but the steric bulk of the new alkyl group introduces -gauche interactions that can compete with inductive deshielding.
- Shift Trend:
 - -CH
: Distinct downfield shift, often >60 ppm.
 - Ring C3/C5: Often splits if the symmetry is broken by different alkyl groups, or shifts downfield >60 ppm.

C. N-Oxidation (N-Oxide)

- Mechanism: The N–O bond creates a strong dipole. The oxygen is electronegative, but the nitrogen carries a formal positive charge.
- Shift Trend:
 - -CH
: Extreme downfield shift, often 65–70 ppm.

- Ring C3/C5: Shifts downfield to ~65 ppm, often overlapping with the O-methylene (C2/C6) region.

Summary Comparison Table

Derivative Type	Ethyl -CH ()	Ethyl -CH ()	Ring C3/C5 ()	Mechanism
Free Base	52.0	11.8	53.8	Lone pair shielding
HCl Salt	57.5 – 59.0	9.0 – 10.5	54.5 – 56.0	Inductive deshielding ()
Quaternary Salt	58.0 – 62.0	8.0 – 9.5	59.0 – 61.0	Strong Inductive + Steric
N-Oxide	64.0 – 68.0	12.5 – 13.5	63.0 – 66.0	Strong Dipole / Electronegativity

Solvent Effects: The Invisible Variable

The choice of solvent is not passive.^[1] It actively changes the chemical environment of the ethyl group.

- CDCl₃

: The standard. Shifts reported above are generally for this solvent.

- DMSO-

:

- Effect: DMSO is a hydrogen-bond acceptor.^[1] It can interact with protonated salts, tightening the ion pair.

- Observation: In DMSO, the

-CH

signals of salts often appear slightly upfield (1–2 ppm) compared to CDCl₃

due to solvation sphere changes, but the relative order (Salt > Base) remains.
- D

O:
 - Effect: Free bases in D

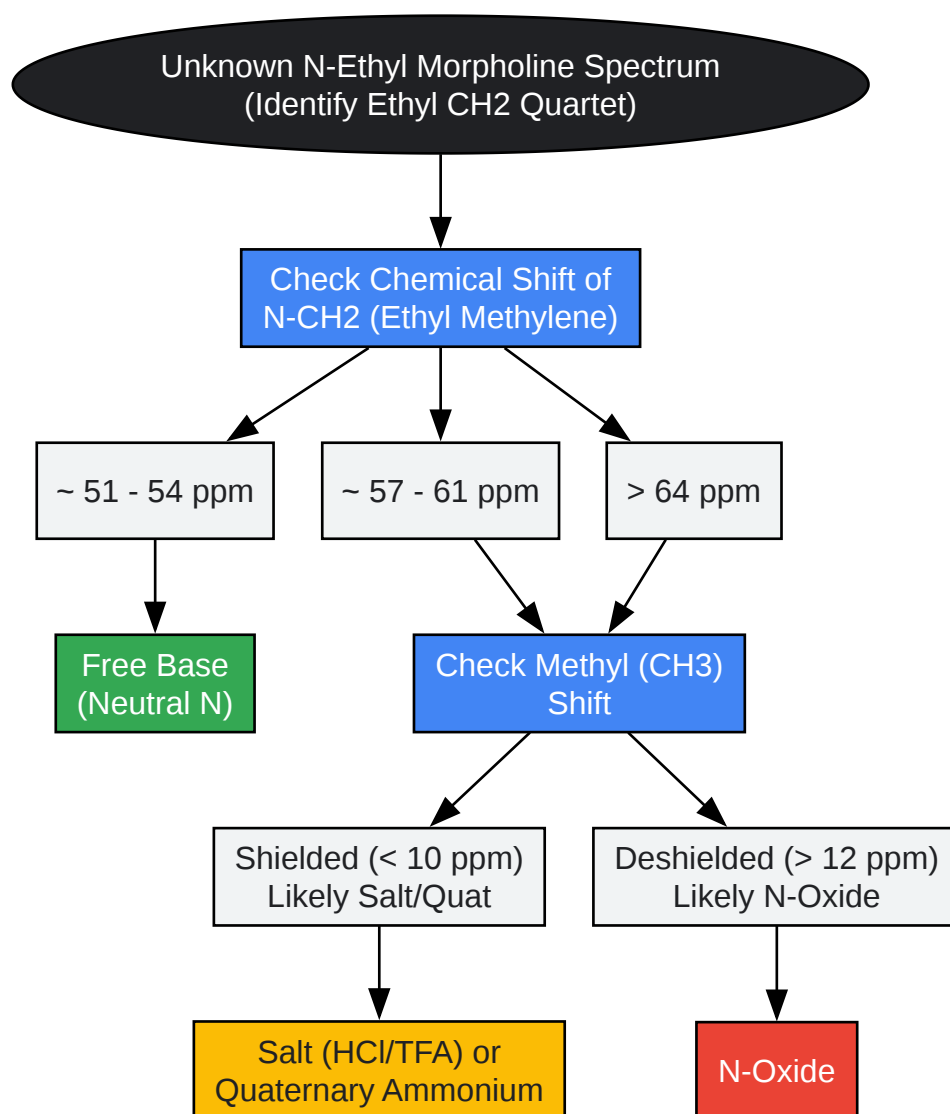
O may partially protonate depending on pK_a and concentration, leading to "averaged"
shifts between the base and salt values. Avoid D

O for strict characterization of free bases unless pH is adjusted.

Decision Pathway (Visualization)

The following flowchart illustrates the logical process for assigning the N-ethyl species based on the

-methylene shift.



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Figure 1: Decision tree for categorizing N-ethyl morpholine derivatives based on C shifts.

Experimental Protocol: Ensuring Reproducibility

To obtain data reliable enough for the comparisons above, follow this self-validating protocol.

Step 1: Sample Preparation

- Concentration: Prepare a solution of 30–50 mg of compound in 0.6 mL of solvent.

- Why:

C has low natural abundance (1.1%). High concentration improves signal-to-noise (S/N) but avoid saturation which causes viscosity broadening.

- Solvent Choice: Use CDCl₃

(99.8% D) containing 0.03% v/v TMS.

- Why: TMS provides an internal zero reference (

ppm).[2][3] Relying on the solvent triplet (77.16 ppm) is acceptable but less precise for subtle shift comparisons.

Step 2: Acquisition Parameters

- Pulse Sequence: Standard proton-decoupled

C (e.g., zgpg30 on Bruker).

- Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.

- Why: Quaternary carbons (and sometimes methyls) have long T₁ relaxation times. Short delays lead to signal suppression, making it hard to identify the ring carbons.

- Scans: Minimum 512 scans (approx. 15-20 mins).

Step 3: Data Processing

- Line Broadening (LB): Apply an exponential window function with LB = 1.0 – 2.0 Hz.

- Why: Reduces noise, essential for detecting the weaker quaternary carbons if present.

- Referencing: Manually calibrate the TMS peak to 0.00 ppm or the center of the CDCl₃

triplet to 77.16 ppm [1].

References

- Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997, 62, 7512–7515.[1] [Link](#)
- Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. [Link](#)
- SDBS (Spectral Database for Organic Compounds).[4][5] "N-Ethylmorpholine 13C NMR Spectrum." National Institute of Advanced Industrial Science and Technology (AIST), Japan. [4][5] [Link](#)
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005.

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Sources

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. [13C NMR Chemical Shift](https://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [AIST:Spectral Database for Organic Compounds, SDBS](https://sdb.db.aist.go.jp) [sdb.db.aist.go.jp]
- 5. [Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries](https://search.library.wisc.edu) [search.library.wisc.edu]
- To cite this document: BenchChem. [Structural Elucidation of N-Ethyl Morpholines: A Comparative C NMR Shift Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2658868/docs#structural-elucidation-of-n-ethyl-morpholines-a-comparative-c-nmr-shift-guide>]

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